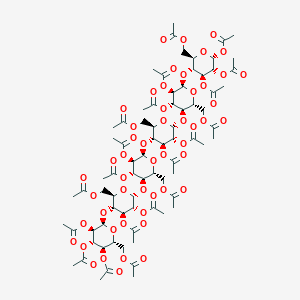
Glc2Ac3Ac4Ac6Ac(a1-4)Glc2Ac3Ac6Ac(a1-4)Glc2Ac3Ac6Ac(a1-4)Glc2Ac3Ac6Ac(a1-4)Glc2Ac3Ac6Ac(a1-4)a-Glc1Ac2Ac3Ac6Ac
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “Glc2Ac3Ac4Ac6Ac(a1-4)Glc2Ac3Ac6Ac(a1-4)Glc2Ac3Ac6Ac(a1-4)Glc2Ac3Ac6Ac(a1-4)Glc2Ac3Ac6Ac(a1-4)a-Glc1Ac2Ac3Ac6Ac” is a highly acetylated polysaccharide derivative. This complex molecule consists of multiple glucose units, each heavily modified with acetyl groups at various positions. The structure suggests a high degree of acetylation, which can significantly alter the physical and chemical properties of the base polysaccharide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a highly acetylated polysaccharide typically involves the stepwise acetylation of glucose units. The process begins with the protection of hydroxyl groups that are not intended for acetylation. This is followed by selective acetylation using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions often require controlled temperatures and specific solvents to ensure selective and efficient acetylation.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale acetylation processes. This could include the use of continuous flow reactors to maintain consistent reaction conditions and high throughput. The purification of the final product would involve techniques such as crystallization, filtration, and possibly chromatography to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The acetylated polysaccharide can undergo oxidation reactions, particularly at the non-acetylated hydroxyl groups.
Reduction: Reduction reactions may target the acetyl groups, potentially converting them back to hydroxyl groups.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used to substitute the acetyl groups under basic conditions.
Major Products
Oxidation: Oxidized derivatives with carboxyl or ketone groups.
Reduction: Deacetylated polysaccharides with restored hydroxyl groups.
Substitution: Polysaccharides with new functional groups replacing the acetyl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a model system to study the effects of acetylation on polysaccharide properties. It can also serve as a precursor for further chemical modifications.
Biology
In biological research, acetylated polysaccharides are often studied for their interactions with proteins and enzymes. They can be used to investigate the role of acetylation in biological processes such as cell signaling and metabolism.
Medicine
Medically, acetylated polysaccharides may have applications in drug delivery systems. The acetyl groups can enhance the solubility and stability of the polysaccharide, making it a suitable carrier for various drugs.
Industry
Industrially, this compound can be used in the production of biodegradable plastics and films. The acetylation can improve the mechanical properties and resistance to degradation.
Mechanism of Action
The mechanism by which this compound exerts its effects is largely dependent on the acetyl groups. These groups can alter the hydrogen bonding and hydrophobic interactions of the polysaccharide, affecting its solubility, stability, and interactions with other molecules. The molecular targets and pathways involved would vary based on the specific application, but generally, the acetyl groups can enhance binding affinity and specificity in biological systems.
Comparison with Similar Compounds
Similar Compounds
Cellulose Acetate: A similar compound with acetyl groups on cellulose, used in textiles and plastics.
Chitin Acetate: Derived from chitin, used in biomedical applications.
Starch Acetate: Acetylated starch, used in food and pharmaceutical industries.
Uniqueness
The uniqueness of “Glc2Ac3Ac4Ac6Ac(a1-4)Glc2Ac3Ac6Ac(a1-4)Glc2Ac3Ac6Ac(a1-4)Glc2Ac3Ac6Ac(a1-4)Glc2Ac3Ac6Ac(a1-4)a-Glc1Ac2Ac3Ac6Ac” lies in its specific pattern of acetylation. This precise modification can lead to unique physical and chemical properties, making it suitable for specialized applications that other acetylated polysaccharides may not fulfill.
Properties
Molecular Formula |
C76H102O51 |
|---|---|
Molecular Weight |
1831.6 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-3-[(2R,3R,4S,5R,6R)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyoxan-2-yl]oxy-6-[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-[(2R,3R,4S,5R,6R)-4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxyoxan-3-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C76H102O51/c1-27(77)97-21-47-53(103-33(7)83)59(104-34(8)84)66(111-41(15)91)72(118-47)124-55-49(23-99-29(3)79)120-74(68(113-43(17)93)61(55)106-36(10)86)126-57-51(25-101-31(5)81)122-76(70(115-45(19)95)63(57)108-38(12)88)127-58-52(26-102-32(6)82)121-75(69(114-44(18)94)64(58)109-39(13)89)125-56-50(24-100-30(4)80)119-73(67(112-42(16)92)62(56)107-37(11)87)123-54-48(22-98-28(2)78)117-71(116-46(20)96)65(110-40(14)90)60(54)105-35(9)85/h47-76H,21-26H2,1-20H3/t47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59+,60+,61+,62+,63+,64+,65-,66-,67-,68-,69-,70-,71+,72-,73-,74-,75-,76-/m1/s1 |
InChI Key |
XSGOGJVBNJFJDH-RQBOQWOESA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2OC(=O)C)OC(=O)C)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)C)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)OC3C(OC(C(C3OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC4C(C(C(C(O4)COC(=O)C)OC5C(C(C(C(O5)COC(=O)C)OC6C(C(C(C(O6)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















